molecular formula C7H12O2 B15060195 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- CAS No. 108943-44-8

2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-

Cat. No.: B15060195
CAS No.: 108943-44-8
M. Wt: 128.17 g/mol
InChI Key: JFVQYQDTHWLYHG-LURJTMIESA-N
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Description

Contextual Significance within Lactone Chemistry

Lactones are a significant class of natural products, widely recognized for their diverse biological activities and their roles as flavor and fragrance compounds. researchgate.net The six-membered δ-lactones, such as δ-decalactone and δ-dodecalactone, are particularly well-known for their creamy, fruity, and coconut-like aromas, making them valuable in the food and cosmetic industries.

The significance of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- extends into the realm of chemical ecology. Research has identified the levorotatory enantiomer, (-)-δ-heptalactone, as a male-produced aggregation pheromone of the fruit fly Rhagoletis batava, a pest of sea buckthorn berries. nih.govresearchgate.netnih.gov This pheromone is attractive to both males and females of the species, highlighting its crucial role in their chemical communication. nih.gov The biological activity being specific to one enantiomer underscores the importance of stereochemistry in molecular interactions within biological systems.

Stereochemical Considerations and Rationale for (6S) Isomer Focus

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit profoundly different biological activities. This is because biological receptors, such as those for smell and taste, are themselves chiral and interact differently with each enantiomer.

The focus on the (6S)-isomer of 6-ethyltetrahydro-2H-pyran-2-one is dictated by its biological relevance. Gas chromatography-electroantennographic detection analysis has shown that only the (-)-δ-heptalactone enantiomer elicits an electrophysiological response in the antennae of Rhagoletis batava fruit flies of both sexes. nih.govresearchgate.netresearchgate.net The (+)-enantiomer, in contrast, shows no such activity. nih.govresearchgate.net This specificity makes the synthesis and study of the enantiomerically pure (6S)-isomer a primary goal for applications in pest management, such as in monitoring and trapping strategies for the sea buckthorn fly. The absolute configuration of the biologically active (-)-enantiomer has been determined to be (S).

Overview of Prior Research on Tetrahydropyran-2-one Scaffolds

The tetrahydropyran-2-one (δ-valerolactone) ring system is a prevalent structural motif in a vast number of natural products displaying a wide range of biological activities. This has made the development of synthetic methodologies for creating these scaffolds a major focus of organic chemistry research.

Research has established numerous strategies for the stereoselective synthesis of substituted tetrahydropyran-2-ones. These methods are crucial because the biological function of the natural products containing this scaffold is often dependent on the specific stereochemistry of its substituents. Key synthetic approaches include:

Asymmetric catalysis: Utilizing chiral catalysts to control the stereochemical outcome of reactions that form the lactone ring.

Chiral pool synthesis: Starting from readily available, enantiomerically pure natural products (like sugars or amino acids) to build the desired molecule.

Enzymatic reactions: Employing enzymes, such as carbonyl reductases, to achieve high stereoselectivity in the synthesis of chiral lactones. acs.org

The tetrahydropyran-2-one scaffold is a key component in many biologically active molecules, including antifungal agents and compounds with potential anticancer properties. For instance, the stereoselective synthesis of complex natural products containing this ring system has been a significant area of investigation. The development of efficient and stereocontrolled synthetic routes provides access to these valuable compounds for further biological evaluation and potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108943-44-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(6S)-6-ethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

JFVQYQDTHWLYHG-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)O1

Canonical SMILES

CCC1CCCC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran 2 One, 6 Ethyltetrahydro , 6s

Chemo- and Stereoselective Synthesis Strategies

The development of synthetic routes that selectively produce the (6S)-enantiomer of 6-ethyltetrahydro-2H-pyran-2-one is of paramount importance. These strategies can be broadly categorized into chiral pool approaches, asymmetric catalysis, and their application in the total synthesis of complex natural products.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials from nature to introduce the desired stereochemistry in the target molecule. For the synthesis of (6S)-substituted δ-lactones, precursors such as (R)- or (S)-propylene oxide are commonly employed. nih.govmdpi.com For instance, a synthetic sequence could commence with (S)-propylene oxide, which already possesses the required stereochemistry at the carbon that will become the C6 of the target lactone. The epoxide can be opened with a suitable two-carbon nucleophile, followed by a series of functional group manipulations and eventual cyclization to yield the desired (6S)-6-ethyltetrahydro-2H-pyran-2-one. This approach elegantly transfers the chirality of the starting material to the final product, often simplifying the synthetic route and avoiding the need for chiral resolutions or asymmetric catalysts.

A hypothetical chiral pool approach starting from (S)-propylene oxide is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Epoxide openingEthylmagnesium bromide, CuI (catalyst), THF(S)-4-hexen-2-ol
2OxidationPCC, CH2Cl2(S)-4-hexen-2-one
3Baeyer-Villiger oxidationm-CPBA, CH2Cl2(S)-4-hexenyl acetate
4Hydrolysis and cyclizationNaOH, H2O then H+(6S)-6-ethyltetrahydro-2H-pyran-2-one

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, enabling the creation of chiral centers with high enantioselectivity from achiral or racemic starting materials. Several catalytic systems have been developed for the asymmetric synthesis of δ-lactones.

One notable method is the copper(I)-catalyzed direct vinylogous aldol reaction (DVAR) of β,γ-unsaturated esters with aldehydes. organic-chemistry.org This methodology can, in principle, be adapted for the synthesis of the target molecule by reacting an appropriate β,γ-unsaturated ester with acetaldehyde in the presence of a chiral copper(I) catalyst, leading to a precursor that can be cyclized to the desired lactone with high enantioselectivity.

Another strategy involves the use of enantiopure zwitterionic ammonium dienolates as reactive intermediates in hetero-Diels-Alder reactions with aldehydes. nih.gov These reactions, catalyzed by a combination of a nucleophilic quinidine derivative and a Lewis acid co-catalyst, can produce optically active α,β-unsaturated δ-lactones, which can then be hydrogenated to the corresponding saturated lactones.

Furthermore, biocatalysis has emerged as a green and efficient tool for asymmetric lactone synthesis. Engineered carbonyl reductases have been shown to catalyze the stereoselective reduction of δ-keto acids to the corresponding chiral hydroxy acids, which then undergo spontaneous cyclization to form the δ-lactones with high enantiomeric excess. rsc.org A suitable δ-keto acid precursor for the target molecule could be subjected to such a biocatalytic reduction to furnish the (S)-hydroxy acid, which would then cyclize to (6S)-6-ethyltetrahydro-2H-pyran-2-one.

Catalytic MethodCatalyst/EnzymeKey TransformationEnantioselectivity
Copper(I)-Catalyzed DVARChiral Copper(I) complexVinylogous aldol reactionHigh
Hetero-Diels-AlderQuinidine derivative / Lewis acid[4+2] CycloadditionExcellent
Biocatalytic ReductionEngineered Carbonyl ReductaseAsymmetric ketone reductionUp to 99% ee

Enantioselective Total Synthesis of Related Natural Products Incorporating the (6S)-Tetrahydropyran-2-one Moiety

The synthetic strategies discussed above have been successfully applied in the enantioselective total synthesis of various natural products containing the tetrahydropyran-2-one core. Although direct total syntheses featuring the specific (6S)-6-ethyltetrahydro-2H-pyran-2-one moiety are not extensively documented, the synthesis of structurally similar natural products provides valuable insights.

For example, the total synthesis of natural products like (-)-pironetin and related compounds often involves the stereoselective construction of a substituted tetrahydropyran-2-one ring. researchgate.net These syntheses frequently utilize strategies such as substrate-controlled diastereoselective reactions or catalyst-controlled asymmetric reactions to establish the key stereocenters.

The synthesis of (R)-goniothalamin, a natural product containing a 5,6-dihydro-2H-pyran-2-one moiety, showcases the use of enantioselective Keck allylation as a key step to introduce the desired chirality at the C6 position. scispace.com Subsequent ring-closing metathesis then forms the dihydropyranone ring. A similar strategy, followed by reduction of the double bond, could be envisaged for the synthesis of (6S)-6-ethyltetrahydro-2H-pyran-2-one.

Novel Reaction Pathways for the Tetrahydro-2H-pyran-2-one Ring System

Beyond the classical approaches, novel reaction pathways have been explored for the efficient construction of the tetrahydro-2H-pyran-2-one ring system. These methods often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

Ring-Closing Metathesis for Cyclization

Ring-closing metathesis (RCM) has become a powerful and widely used method for the formation of cyclic structures in organic synthesis. In the context of tetrahydropyran-2-one synthesis, RCM of a suitable acyclic diene precursor provides a direct route to the unsaturated δ-lactone, which can then be hydrogenated to the saturated analogue.

The key diene precursor for the synthesis of 6-ethyltetrahydro-2H-pyran-2-one via RCM would be an ester of a hydroxyalkene. For instance, the acylation of (S)-1-penten-3-ol with acryloyl chloride would yield a diene that, upon treatment with a Grubbs-type ruthenium catalyst, would undergo RCM to afford the corresponding unsaturated lactone. Subsequent hydrogenation would deliver the target (6S)-6-ethyltetrahydro-2H-pyran-2-one. The stereochemistry at the C6 position is established from the chiral starting alcohol. This strategy has been successfully employed in the synthesis of various natural products containing the 5,6-dihydro-2H-pyran-2-one core. scispace.comnih.gov

RCM PrecursorCatalystProduct of RCMFinal Product
Acrylate of (S)-1-penten-3-olGrubbs' Catalyst(6S)-6-ethyl-5,6-dihydro-2H-pyran-2-one(6S)-6-ethyltetrahydro-2H-pyran-2-one

Oxidative Cyclization Methodologies

Oxidative cyclization of ω-hydroxy acids or their derivatives provides another avenue for the synthesis of lactones. While less common for simple saturated δ-lactones compared to other methods, certain oxidative methodologies can be applied. For instance, the intramolecular oxidative cyclization of a 5-hydroxyheptanoic acid derivative could, in principle, yield the target lactone.

A more relevant and modern approach involves the oxidative rearrangement of furyl alcohols, known as the Achmatowicz reaction. nih.gov The asymmetric addition of an ethyl nucleophile to 2-furaldehyde, catalyzed by a chiral ligand, would produce a chiral furyl alcohol. Subsequent oxidation with an appropriate oxidizing agent, such as N-bromosuccinimide (NBS), would trigger the Achmatowicz rearrangement to furnish a pyranone intermediate, which can then be converted to the desired saturated δ-lactone. This one-pot catalytic asymmetric synthesis of pyranones from furfurals represents an efficient and versatile strategy. nih.gov

Prins-Ritter Amidation Sequences for Core Construction

The construction of the 6-substituted tetrahydropyran-2-one core is a critical step in the synthesis of the target molecule. The Prins-Ritter reaction sequence offers a powerful and convergent approach to forge the tetrahydropyran ring while simultaneously installing a nitrogen-based functional group, typically an amide, at the C4 position. beilstein-journals.orgrsc.org This three-component reaction involves a homoallylic alcohol, an aldehyde, and a nitrile, brought together in the presence of an acid catalyst. researchgate.net

The sequence commences with a Prins cyclization, where the homoallylic alcohol reacts with a protonated aldehyde to generate an oxocarbenium ion. nih.gov This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the alkene, to form a new tetrahydropyranyl carbocation. beilstein-journals.org In the subsequent Ritter reaction step, a nitrile acts as a nucleophile, trapping this carbocation to form a stable nitrilium ion. wikipedia.org Aqueous workup then hydrolyzes the nitrilium ion to yield the corresponding 4-amidotetrahydropyran derivative. researchgate.netias.ac.in

The diastereoselectivity of the Prins cyclization is a key feature, often proceeding through a chair-like transition state to afford predominantly the all-cis-substituted product. organic-chemistry.org The choice of acid catalyst, which can range from Brønsted acids to Lewis acids, is crucial for both reaction efficiency and stereochemical control. beilstein-journals.orgresearchgate.net

Table 1: Catalysts and Conditions for Prins-Ritter Reactions

Catalyst Typical Conditions Key Features Reference
Tetrafluoroboric acid (HBF₄) Diethyl ether, room temp. Efficient for three-component reactions, high diastereoselectivity. rsc.org
Phosphomolybdic acid (PMA) Acetonitrile, room temp. Catalyst can be recovered and reused. researchgate.net
Cerium(III) chloride / Acetyl chloride Acetonitrile, 0°C to room temp. Promotes reaction rate and improves yield. beilstein-journals.orgnih.gov

This methodology provides a direct route to 4-amino substituted tetrahydropyran rings, which can be precursors to the target lactone after subsequent functional group manipulations.

Functional Group Interconversions and Derivatization

Once the core (6S)-6-ethyltetrahydro-2H-pyran-2-one structure is established, subsequent modifications are often necessary to synthesize analogues or more complex target molecules. These transformations focus on altering existing functional groups or introducing new ones with high chemo- and stereoselectivity.

Strategies for Modifying the Ethyl Group

The C6-ethyl group, while seemingly simple, provides a handle for further molecular elaboration. Functional group interconversion (FGI) strategies can be employed to transform this alkyl substituent into a variety of other functionalities. ub.edudocsity.com These modifications can be used to explore structure-activity relationships or to enable conjugation to other molecular fragments.

One common approach involves selective oxidation of the ethyl group. Depending on the reagents and conditions, this can yield alcohols, ketones, or carboxylic acids. For instance, late-stage C-H oxidation methodologies, while challenging, could potentially introduce a hydroxyl group at the benzylic-like position of a more complex analogue or at the terminal methyl group. More classical approaches might involve radical halogenation followed by nucleophilic substitution to introduce functionalities like azides, nitriles, or amines. docsity.com

Reduction of the lactone carbonyl to a diol can unmask a primary alcohol, which can be selectively protected, allowing for manipulation of the secondary alcohol derived from the original ethyl-bearing stereocenter. wikipedia.orgcdnsciencepub.com

Table 2: Potential Interconversions of the C6-Ethyl Group

Reagent/Reaction Type Resulting Functional Group Purpose
C-H Oxidation Hydroxyl (-OH), Carbonyl (=O) Introduce polarity, further functionalization handle.
Radical Halogenation (e.g., NBS) then Nucleophilic Substitution (e.g., NaN₃, NaCN) Halide (-Br), Azide (-N₃), Nitrile (-CN) Versatile intermediates for amines, carboxylic acids, etc.
Ozonolysis (on an unsaturated precursor) Aldehyde (-CHO), Carboxylic Acid (-COOH) Chain shortening, introduction of carbonyl functionality.

Introduction of Additional Stereocenters

Introducing new stereocenters onto the pre-formed tetrahydropyran ring is a key strategy for generating stereochemically rich and diverse molecular libraries. youtube.com The control of stereochemistry during these transformations is paramount. youtube.com

Stereocontrolled functionalization can be achieved through several methods:

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter at C6 can direct the stereochemical outcome of reactions at other positions on the ring. For example, enolate formation at the C3 position followed by alkylation can be influenced by the steric hindrance imposed by the C6-ethyl group, leading to a preferred diastereomer.

Auxiliary-Controlled Synthesis: Chiral auxiliaries, such as those used in Evans aldol reactions, can be incorporated into the synthetic sequence prior to cyclization. An Evans aldol-Prins strategy, for instance, can establish multiple stereocenters with high fidelity during the formation of the tetrahydropyran ring itself. acs.org

Catalytic Asymmetric Methods: The use of chiral catalysts can enable the enantioselective or diastereoselective introduction of functional groups. For example, a catalytic asymmetric cycloetherification can be used to construct the tetrahydropyran ring with multiple, well-defined stereocenters from an acyclic precursor. organic-chemistry.org

Advanced cyclization strategies, such as domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, provide powerful means to construct highly substituted tetrahydropyrans stereoselectively in a single step from simple starting materials. acs.org

Table 3: Methodologies for Introducing Stereocenters in Tetrahydropyran Synthesis

Methodology Description Stereochemical Control Reference
Evans Aldol–Prins Strategy A sequence involving a stereoselective Evans aldol addition followed by a Prins cyclization. Generates up to five contiguous stereocenters with high control. acs.org
Reductive Etherification Intramolecular cyclization of δ-trialkylsilyloxy substituted ketones. Provides convenient access to cis-2,6-disubstituted tetrahydropyrans. nih.gov
Domino Olefin Metathesis/Cyclization A one-pot cross-metathesis followed by an intramolecular oxa-conjugate cyclization. Highly efficient and stereoselective for a variety of substituted tetrahydropyrans. acs.org

These advanced methods underscore the versatility and power of modern organic synthesis in creating complex, stereodefined molecules like derivatives of (6S)-6-ethyltetrahydro-2H-pyran-2-one.

Table of Mentioned Compounds

Compound Name
2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-

Mechanistic Insights into the Biological Activities of Tetrahydropyran Derivatives

While direct mechanistic studies on the biological activity of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- are not extensively available in the current scientific literature, research on structurally similar tetrahydropyran derivatives provides significant insights into the potential pathways through which this class of compounds may exert its effects. The following sections explore the antinociceptive, anti-inflammatory, antimicrobial, and antifungal mechanisms of these related compounds.

Advanced Spectroscopic and Spectrometric Characterization for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural analysis of organic molecules in solution. For (6S)-6-ethyltetrahydro-2H-pyran-2-one, high-resolution NMR techniques are indispensable for assigning the relative and absolute stereochemistry and for performing a thorough conformational analysis.

The chiral center at the C6 position in (6S)-6-ethyltetrahydro-2H-pyran-2-one gives rise to diastereotopic protons in the methylene groups of the pyran ring (C3, C4, and C5) and the ethyl substituent. High-field ¹H NMR spectroscopy allows for the resolution and analysis of the chemical shifts and coupling constants of these protons, which are highly sensitive to their stereochemical environment.

The assignment of the (S)-configuration at the C6 stereocenter can be definitively achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy. For instance, reaction with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers would exhibit distinct chemical shifts, particularly for protons near the newly formed chiral ester linkage. By analyzing these chemical shift differences (Δδ), the absolute configuration of the C6 stereocenter can be determined.

A hypothetical ¹H NMR data table for the protons of the tetrahydropyran ring in (6S)-6-ethyltetrahydro-2H-pyran-2-one is presented below, illustrating the expected chemical shift ranges and multiplicities.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H64.2 - 4.4m-
H5a (axial)1.8 - 2.0dddJ(5a,5e), J(5a,4a), J(5a,4e)
H5e (equatorial)2.0 - 2.2dddJ(5e,5a), J(5e,4a), J(5e,4e)
H4a (axial)1.5 - 1.7m-
H4e (equatorial)1.9 - 2.1m-
H3a (axial)1.6 - 1.8m-
H3e (equatorial)2.4 - 2.6dddJ(3e,3a), J(3e,4a), J(3e,4e)
-CH₂CH₃1.6 - 1.8m-
-CH₂CH₃0.9 - 1.1tJ = 7.5

Note: This is a hypothetical data table based on typical values for δ-lactones.

The six-membered tetrahydropyran-2-one ring can adopt several conformations, with the chair and boat forms being the most significant. The preferred conformation is influenced by the steric and electronic effects of the substituents. For (6S)-6-ethyltetrahydro-2H-pyran-2-one, the ethyl group at C6 is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain.

The analysis of three-bond proton-proton coupling constants (³JHH) provides valuable information about the dihedral angles between adjacent protons, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial relationships (around 8-13 Hz), while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions (around 2-5 Hz).

Nuclear Overhauser Effect (NOE) data, obtained from 2D NOESY experiments, reveals through-space proximity between protons. For instance, strong NOE correlations between the axial protons at C3, C5, and the axial component of the C6 proton would provide compelling evidence for a chair-like conformation. The absence of such correlations and the presence of cross-peaks between protons on opposite sides of the ring might suggest the presence of other conformations like a twist-boat.

InteractionExpected NOEConformational Implication
H6 (axial) ↔ H4 (axial)StrongChair Conformation
H6 (axial) ↔ H2 (axial)StrongChair Conformation
H5 (axial) ↔ H3 (axial)StrongChair Conformation
H6 (equatorial) ↔ H5 (equatorial)MediumLocal Geometry

Note: This is a hypothetical data table illustrating expected NOE correlations for a dominant chair conformation.

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of (6S)-6-ethyltetrahydro-2H-pyran-2-one are expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the lactone, typically observed in the range of 1720-1750 cm⁻¹. The exact position of this band can be influenced by ring strain and conformation.

Other significant vibrational modes include the C-O-C stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the ethyl group and the pyran ring. The low-frequency region of the Raman spectrum can be particularly informative for studying the skeletal vibrations of the tetrahydropyran ring, which are sensitive to its conformation.

Functional Group / VibrationExpected IR Frequency (cm⁻¹)Expected Raman Intensity
C=O Stretch (lactone)1720 - 1750Medium
C-O Stretch (ester)1200 - 1300Weak
C-H Stretch (alkane)2850 - 3000Strong
CH₂ Bend1450 - 1470Medium

Note: This data table presents expected vibrational frequencies for key functional groups.

While δ-lactones like (6S)-6-ethyltetrahydro-2H-pyran-2-one are generally stable in their cyclic ester form, the possibility of ring-chain tautomerism to the corresponding 5-hydroxyheptanoic acid exists, particularly under certain conditions (e.g., in the presence of acid or base). Vibrational spectroscopy can be used to detect the presence of the open-chain tautomer. The appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and a carboxylic acid C=O stretching band around 1700-1725 cm⁻¹ in the IR spectrum would be indicative of the hydroxy acid form.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of all atoms.

For (6S)-6-ethyltetrahydro-2H-pyran-2-one, obtaining a suitable single crystal would allow for an unambiguous assignment of the (S)-configuration at the C6 stereocenter. The analysis of the crystallographic data, particularly through the use of anomalous dispersion, would confirm the absolute stereochemistry. csic.es Furthermore, the crystal structure would provide precise information about the solid-state conformation of the tetrahydropyran ring and the packing of the molecules in the crystal lattice. While no specific crystal structure for this exact compound is publicly available, the methodology remains the gold standard for absolute configuration determination in chiral molecules. researchgate.net

ParameterInformation from X-ray Crystallography
Unit Cell DimensionsCrystal system and lattice parameters
Space GroupSymmetry of the crystal packing
Atomic CoordinatesPrecise 3D structure of the molecule
Bond Lengths and AnglesDetailed molecular geometry
Torsion AnglesConformation of the pyran ring
Absolute Structure ParameterDetermination of absolute configuration

Note: This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy provides crucial information regarding the three-dimensional arrangement of atoms in a chiral molecule. The handedness of the molecule dictates the sign and magnitude of the observed signals in ORD and CD spectroscopy, allowing for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is characteristic of a specific chiral molecule. A key feature of an ORD curve in the vicinity of a chromophore's absorption band is the Cotton effect, which is the combination of both circular birefringence and circular dichroism. nih.gov For a compound like (6S)-6-ethyltetrahydro-2H-pyran-2-one, the lactone carbonyl group serves as the primary chromophore.

The sign of the Cotton effect in the ORD spectrum of a δ-lactone is related to the conformation of the dihydropyranone ring and the position of substituents. For δ-lactones, the helicity of the O=C-O-C-C moiety often dictates the sign of the Cotton effect associated with the n → π* transition of the carbonyl group. In the case of (6S)-6-ethyltetrahydro-2H-pyran-2-one, with an ethyl group at the C-6 position, the chair-like conformation of the tetrahydropyran-2-one ring is expected to be the most stable. The stereochemistry at the C-6 position influences the conformational equilibrium and, consequently, the observed ORD spectrum.

Based on the established lactone sector rule, a (6S)-configured δ-lactone is generally expected to exhibit a positive Cotton effect. This manifests as an ORD curve that first shows a peak at a longer wavelength and then a trough at a shorter wavelength as it crosses the wavelength of maximum absorption.

Illustrative ORD Data for (6S)-6-ethyltetrahydro-2H-pyran-2-one

Wavelength (nm)Molar Rotation [Φ] (degrees·cm²/dmol)
700+50
589 (D-line)+75
400+150
300+500
240 (Peak)+2500
225 (Crossover)0
215 (Trough)-1500

Note: The data presented in this table are illustrative and based on the expected positive Cotton effect for a (6S)-δ-lactone. Actual experimental values may vary depending on the solvent and temperature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. nih.gov CD spectroscopy is particularly sensitive to the stereochemical environment of the chromophore.

For (6S)-6-ethyltetrahydro-2H-pyran-2-one, the n → π* electronic transition of the lactone carbonyl group, which is typically weak in UV-Vis absorption, gives rise to a distinct CD band. The sign of this CD band, or Cotton effect, is directly related to the absolute configuration of the stereocenter adjacent to the carbonyl group.

Consistent with the expected positive Cotton effect for a (6S)-δ-lactone as predicted by the lactone sector rule, the CD spectrum of (6S)-6-ethyltetrahydro-2H-pyran-2-one is anticipated to show a positive band in the region of the carbonyl n → π* transition (around 220-240 nm). The intensity and exact position of this band are influenced by the conformation of the six-membered ring and the nature of the solvent. The presence of a single, well-defined Cotton effect in the CD spectrum can be a strong indicator of high enantiomeric purity.

Illustrative CD Spectral Data for (6S)-6-ethyltetrahydro-2H-pyran-2-one

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Molar Absorptivity Difference Δε (L·mol⁻¹·cm⁻¹)
30000
280+100+0.03
260+500+0.15
240 (λmax)+3500+1.06
220+1000+0.30
20000

Note: The data in this table are hypothetical and represent the expected positive Cotton effect for the n → π transition of the lactone carbonyl in a (6S)-configured δ-lactone. The relationship between molar ellipticity and molar absorptivity difference is approximately [θ] = 3298.2 × Δε.*

The complementary nature of ORD and CD spectroscopy provides a powerful approach for the stereochemical analysis of (6S)-6-ethyltetrahydro-2H-pyran-2-one. While ORD provides information over a broad wavelength range, CD offers higher resolution for individual electronic transitions, making the combination of both techniques a robust method for the unambiguous assignment of absolute configuration and for gaining insights into the conformational dynamics of this chiral δ-lactone.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the outline. The generation of scientifically accurate content for the specified sections and subsections requires access to published research that does not appear to exist for this particular compound.

Computational Chemistry and Molecular Modeling of 2h Pyran 2 One, 6 Ethyltetrahydro , 6s

Theoretical Prediction of Chemical Stability

The chemical stability of a molecule is a critical parameter in determining its shelf-life, potential degradation pathways, and interactions within a biological system. Computational chemistry offers powerful tools to predict the stability of compounds like 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- through the calculation of fundamental properties such as bond dissociation energies and susceptibility to autoxidation.

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a bond in a molecule in the gas phase. It is a direct measure of bond strength, and lower BDE values indicate weaker bonds that are more susceptible to breaking. For organic molecules, the BDE of carbon-hydrogen (C-H) bonds is particularly important for predicting sites of radical-initiated oxidation.

Theoretical BDE calculations are commonly performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can provide valuable insights into the relative stability of different C-H bonds within a molecule. In the case of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-, the C-H bonds at positions adjacent to the ring oxygen and the carbonyl group, as well as those on the ethyl side chain, are of particular interest. The weakest C-H bond is typically the one that, upon breaking, leads to the most stable radical intermediate.

Table 1: Representative C-H Bond Dissociation Energies (BDE) of Similar Structural Motifs

Bond Location Representative Structure Typical BDE (kcal/mol)
Methylene C-H (in a saturated ring) Cyclohexane ~99
Methylene C-H (alpha to ether oxygen) Tetrahydropyran ~94
Methine C-H (alpha to ether oxygen) 2-Methyltetrahydropyran ~92
Methylene C-H (in an ethyl group) Ethane ~101

Note: The values presented are typical and can vary based on the specific molecular environment and computational method used.

Based on these general values, it is predicted that the C-H bond at the C6 position, being adjacent to the ring oxygen, would have a lower BDE compared to the C-H bonds on the ethyl group or other positions on the pyran ring. This suggests that this position is a likely site for initial radical abstraction.

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and is often initiated by light, heat, or the presence of radical initiators. It is a free-radical chain reaction that can lead to the degradation of organic compounds. The susceptibility of a compound to autoxidation is directly related to the ease of hydrogen atom abstraction, which is predicted by BDE calculations.

The general mechanism of autoxidation involves three main stages: initiation, propagation, and termination. The initiation step involves the formation of a carbon-centered radical. In the case of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-, the most likely site for hydrogen abstraction is the C-H bond with the lowest BDE.

Theoretical studies on the autoxidation of unsaturated fatty acids and their ester derivatives have shown that allylic hydrogens are particularly susceptible to abstraction. researchgate.netfao.org While 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- is a saturated lactone, the principles of radical stability still apply. The presence of the electron-withdrawing carbonyl group and the electron-donating ether oxygen can influence the stability of radicals at different positions. Computational models can predict the most likely sites for autoxidation by identifying the weakest C-H bonds. mdpi.com

For 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-, the C-H bond at the C6 position is predicted to be the most susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. This would initiate a cascade of reactions leading to the formation of hydroperoxides and other oxidation products.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and computational toxicology. It aims to correlate the chemical structure of a compound with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. These models are expressed as mathematical equations that can be used to predict the activity of new, untested compounds.

While specific QSAR studies focused solely on 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)- are not prominent in the literature, numerous studies have been conducted on various derivatives of the 2H-pyran-2-one scaffold. nih.gov These studies have explored a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.netresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study on derivatives of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-, descriptors such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic and topological indices would be calculated to correlate with a specific biological endpoint.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptor Property Represented
Electronic Dipole Moment Polarity and charge distribution
Steric Molar Refractivity Molecular volume and polarizability
Hydrophobic LogP Partitioning between octanol (B41247) and water (lipophilicity)

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. dovepress.com Pharmacophore modeling is a powerful ligand-based drug design technique used to identify new compounds that are likely to be active at a particular target.

When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For derivatives of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6S)-, if a series of analogs were found to exhibit a particular biological activity, a pharmacophore model could be developed. The lactone carbonyl oxygen would likely be identified as a key hydrogen bond acceptor. The hydrophobic alkyl chain and the stereochemistry at the C6 position could also be critical features for specific receptor binding.

Table 3: Common Pharmacophore Features

Feature Description
Hydrogen Bond Acceptor (HBA) An atom or group of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD) An atom or group of atoms that can donate a hydrogen bond.
Hydrophobic (HY) A non-polar region of the molecule.
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms.
Positive Ionizable (PI) A group that is positively charged at physiological pH.

This pharmacophore model could then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired features, which could then be synthesized and tested for their biological activity.

Future Directions and Emerging Research Avenues

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The precise three-dimensional structure of (6S)-6-ethyltetrahydro-2H-pyran-2-one is critical to its biological function. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary research focus. Future efforts are centered on creating advanced catalytic systems that can produce this specific enantiomer in high yield and purity, avoiding the formation of its mirror image (the (6R)-enantiomer), which may have different or even inhibitory biological effects.

Future research will likely focus on designing novel, highly selective organocatalysts and biocatalysts (enzymes) to further improve the enantiomeric excess (ee) and reduce reliance on expensive or toxic heavy metals. The goal is to create scalable, cost-effective, and sustainable routes to optically pure (6S)-6-ethyltetrahydro-2H-pyran-2-one.

Catalyst TypeApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis Asymmetric hydrogenation, cyclizationHigh efficiency, high enantioselectivity, mild conditionsIridium (Ir), Ruthenium (Ru), Rhodium (Rh) complexes with chiral ligands
Organocatalysis Asymmetric alkylation, Michael additionsMetal-free, lower toxicity, readily available catalystsProline derivatives, chiral amines, phosphoric acids
Biocatalysis Enzymatic kinetic resolution, asymmetric reductionHigh specificity, environmentally benign (water as solvent), mild conditionsLipases, dehydrogenases, engineered enzymes
One-Pot Synthesis Tandem or sequential reactionsIncreased efficiency, reduced waste, minimized purification stepsCombining catalytic steps to build the pyranone ring in a single flask

This table summarizes emerging catalytic strategies for the enantioselective synthesis of chiral pyranones.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the full potential of the 6-ethyltetrahydro-2H-pyran-2-one scaffold, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of related molecules, or derivatives, to identify compounds with enhanced or entirely new properties.

Combinatorial chemistry allows for the systematic modification of the core pyranone structure. By varying the substituents at different positions on the ring, a vast array of new molecules can be generated. For instance, different alkyl or aryl groups could be introduced, or the lactone ring could be modified to explore structure-activity relationships (SAR). nih.govyu.edu

Once these chemical libraries are created, HTS can be used to rapidly screen them for specific biological activities. mdpi.com This could involve testing for enhanced pheromonal activity in pest management applications, or screening for new therapeutic properties such as antimicrobial or anticancer effects. nih.govnih.gov For example, an HTS campaign could screen a library of derivatives against a panel of bacterial strains or cancer cell lines to identify "hit" compounds that warrant further investigation. biocrick.com This combination of parallel synthesis and rapid screening dramatically accelerates the pace of discovery compared to traditional, one-by-one compound synthesis and testing.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of chemical compounds like (6S)-6-ethyltetrahydro-2H-pyran-2-one. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about a molecule's properties and behavior, reducing the time and cost associated with laboratory experiments. nih.gov

In the context of this pyranone, AI and ML models can be trained to:

Predict Biological Activity: By analyzing the structural features of the pyranone and its derivatives, ML algorithms can predict their likely biological targets and potency. This can guide the design of new derivatives with improved therapeutic potential.

Optimize Synthetic Routes: AI can analyze known chemical reactions to predict the optimal conditions for synthesizing (6S)-6-ethyltetrahydro-2H-pyran-2-one, including the best catalyst, solvent, and temperature to maximize yield and purity.

Model Pharmacokinetic Properties: For potential therapeutic applications, predictive models can estimate how a derivative might be absorbed, distributed, metabolized, and excreted (ADME) by the body, helping to identify drug-like candidates early in the discovery process.

Elucidate Structure-Activity Relationships: AI can uncover subtle relationships between a molecule's structure and its function that may not be apparent to human researchers, accelerating the optimization of lead compounds.

The integration of these in silico methods allows researchers to prioritize the most promising derivatives for synthesis and testing, making the discovery process more efficient and targeted.

AI/ML ApplicationPredictive GoalImpact on Research
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structurePrioritizes synthesis of high-potential derivatives
Retrosynthesis Prediction Identify and optimize novel synthetic pathwaysAccelerates the design of efficient and green syntheses
ADME/Toxicity Modeling Predict pharmacokinetic and toxicity profilesReduces late-stage failures in drug development
Molecular Docking Simulation Predict how a molecule binds to a biological targetGuides the design of more potent and selective compounds

This table outlines the application of AI and ML in advancing research on (6S)-6-ethyltetrahydro-2H-pyran-2-one and its derivatives.

Exploration of New Biological Targets and Therapeutic Potentials

While the role of (6S)-6-ethyltetrahydro-2H-pyran-2-one as an insect pheromone is established, its structural features suggest it could serve as a scaffold for developing agents with other biological activities. nih.govnih.gov The pyranone ring is a common motif in a wide range of biologically active natural products and synthetic compounds.

Future research will focus on exploring new biological targets for this compound and its derivatives. Given that lactones are known to exhibit a wide array of biological effects, potential therapeutic areas for investigation include:

Antimicrobial Agents: Many natural lactones possess antibacterial or antifungal properties. Derivatives of (6S)-6-ethyltetrahydro-2H-pyran-2-one could be screened for activity against pathogenic microbes. nih.gov

Anticancer Agents: The pyranone scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines. Modifications to the core structure could lead to the discovery of novel antineoplastic agents.

Anti-inflammatory Drugs: Certain lactones have shown potential as anti-inflammatory agents. This presents another avenue for therapeutic exploration.

Agrochemicals: Beyond its use as a pheromone for pest monitoring, derivatives could be developed as novel, environmentally benign pesticides or herbicides. nih.govnih.gov

The exploration of these new applications will involve extensive biological screening and medicinal chemistry efforts to optimize the pyranone scaffold for potency and selectivity against new targets.

Green Chemistry Approaches in Synthesis and Application

In line with the global push for sustainable science, a significant future direction for research on (6S)-6-ethyltetrahydro-2H-pyran-2-one involves the integration of green chemistry principles. The goal is to minimize the environmental impact of the compound's synthesis and application.

Key green chemistry strategies being explored include:

Use of Renewable Feedstocks: Developing synthetic routes that start from bio-based materials rather than petroleum-derived chemicals.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Benign Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids and using recyclable, non-toxic catalysts. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use, purification steps, and waste generation. biocrick.com

By adopting these approaches, the chemical lifecycle of (6S)-6-ethyltetrahydro-2H-pyran-2-one—from its creation to its final application—can be made more environmentally sustainable. This is particularly important for applications in agriculture and pharmaceuticals, where large-scale production may be required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.